1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOFQVLEUBKPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. The analysis is grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While direct experimental data for this specific molecule is not widely published, this document presents a detailed, predicted spectroscopic profile based on data from closely related analogs and foundational spectroscopic principles. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar molecules.
Molecular Structure and Spectroscopic Overview
The structural integrity of a novel compound is the cornerstone of its development as a potential therapeutic agent. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. For this compound, the key structural features to be confirmed are the N-alkylation of the 3-nitropyrazole ring with the 3,4-difluorobenzyl group.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm)[1].
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm)[1].
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum will show distinct signals for the pyrazole ring protons, the benzylic methylene protons, and the protons of the difluorophenyl ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.8 - 8.2 | d | 1H | H-5 (pyrazole) | The proton at position 5 is expected to be downfield due to the anisotropic effect of the neighboring nitrogen and the electron-withdrawing nitro group. It will appear as a doublet due to coupling with H-4. |
| ~6.9 - 7.2 | d | 1H | H-4 (pyrazole) | The proton at position 4 will be upfield relative to H-5 and will appear as a doublet due to coupling with H-5. |
| ~7.0 - 7.3 | m | 3H | Ar-H | The three aromatic protons of the 3,4-difluorophenyl ring will appear as a complex multiplet due to H-F and H-H coupling. |
| ~5.4 - 5.6 | s | 2H | -CH₂- | The benzylic methylene protons are expected to appear as a singlet, being adjacent to the pyrazole nitrogen and the aromatic ring. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of fluorine will lead to C-F coupling, which can be observed as splitting of the carbon signals.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~150 - 155 | C-3 (pyrazole) | This carbon is attached to the electron-withdrawing nitro group, causing a significant downfield shift. |
| ~130 - 135 | C-5 (pyrazole) | The chemical shift of C-5 is influenced by the adjacent nitrogen atoms. |
| ~105 - 110 | C-4 (pyrazole) | This carbon is typically found in this region in substituted pyrazoles. |
| ~150 - 160 (d, ¹JCF) | C-3' & C-4' (phenyl) | The carbons directly bonded to fluorine will show large one-bond coupling constants and will be significantly downfield. |
| ~115 - 125 (d, ²JCF) | C-2' & C-5' (phenyl) | These carbons will show smaller two-bond coupling constants to the adjacent fluorine atoms. |
| ~130 - 135 | C-1' (phenyl) | The ipso-carbon attached to the methylene group. |
| ~110 - 115 (d, ³JCF) | C-6' (phenyl) | This carbon will exhibit a small three-bond coupling to the fluorine at C-4'. |
| ~50 - 55 | -CH₂- | The benzylic carbon is expected in this region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory if it is a solid.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Acquire 16-32 scans and average them to improve the signal-to-noise ratio.
-
A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~1520 - 1560 | Strong | Asymmetric NO₂ stretch | The strong electron-withdrawing nature of the nitro group results in a strong absorption in this region[2]. |
| ~1340 - 1380 | Strong | Symmetric NO₂ stretch | This is the corresponding symmetric stretching vibration of the nitro group[2]. |
| ~1200 - 1300 | Strong | C-F stretch | The carbon-fluorine bond has a strong dipole moment, leading to a strong absorption band. |
| ~1500 - 1600 | Medium | C=C and C=N stretching (aromatic and pyrazole rings) | These vibrations are characteristic of aromatic and heteroaromatic systems. |
| ~3000 - 3100 | Weak-Medium | Aromatic and Heteroaromatic C-H stretch | Stretching vibrations of the C-H bonds on the phenyl and pyrazole rings. |
| ~2850 - 2960 | Weak | Aliphatic C-H stretch | Stretching vibrations of the methylene (-CH₂-) group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is useful for observing fragmentation patterns, while ESI is a softer technique that often preserves the molecular ion.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₇F₂N₃O₂) is approximately 239.18 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z 239.
-
Fragmentation Pathway: The fragmentation of pyrazoles is influenced by the substituents on the ring[3]. A plausible fragmentation pathway for this molecule is outlined below:
Figure 2. Predicted major fragmentation pathway for this compound.
The primary fragmentation is expected to be the loss of the nitro group (NO₂) to give a fragment at m/z 193. Another significant fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of a stable difluorotropylium ion at m/z 127.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically grounded framework for the characterization of this compound. The expected NMR chemical shifts and coupling patterns, IR absorption frequencies, and mass spectral fragmentation patterns are all consistent with the proposed molecular structure. This information will be invaluable for researchers in confirming the identity and purity of this compound in synthetic and medicinal chemistry applications.
References
- Mohan, J. (2006). Organic Spectroscopy: Principles and Applications.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. (2013). acrhem.
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Inform
Sources
Crystal structure analysis of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Authored by: Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of this compound, a novel pyrazole derivative with potential applications in medicinal chemistry and materials science. The narrative details the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering insights into the experimental design and data interpretation critical for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging pharmacological activities.[1][2] The pyrazole nucleus is a key structural motif in numerous established drugs, exhibiting anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] The introduction of a nitro group and a difluorophenylmethyl substituent to the pyrazole core in this compound is anticipated to modulate its electronic properties and biological activity. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3]
A definitive crystal structure analysis is paramount for unambiguously determining the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This information provides invaluable insights into the molecule's conformation, potential binding modes to biological targets, and solid-state properties.
Synthesis and Crystallization: From Powder to Single Crystal
Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process, leveraging established pyrazole chemistry. A plausible synthetic route involves the N-alkylation of a pre-formed nitropyrazole.
Step 1: Synthesis of 3-Nitro-1H-pyrazole
3-Nitro-1H-pyrazole serves as a key intermediate.[4][5] Its synthesis can be achieved through the nitration of pyrazole, although regioselectivity can be a challenge. A more controlled synthesis involves the thermal rearrangement of 1-nitropyrazole.[4]
Step 2: N-alkylation with 3,4-Difluorobenzyl Halide
The final step involves the N-alkylation of 3-nitro-1H-pyrazole with a suitable 3,4-difluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. This reaction is a common method for the synthesis of N-substituted pyrazoles.[6]
Caption: Synthetic pathway for the target compound.
Purification and Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of crystallization technique and solvent system is paramount.[7]
Experimental Protocol: Cooling Crystallization
-
Dissolution: The crude this compound is dissolved in a minimal volume of a suitable solvent (e.g., ethanol, isopropanol, or acetone) at an elevated temperature with stirring until all the solid dissolves.[7][8]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]
-
Slow Cooling: The flask is covered and allowed to cool slowly to room temperature. To encourage the growth of larger crystals, the flask can be insulated to slow the cooling rate further.[7]
-
Further Cooling: The mixture is then transferred to a refrigerator (2-8 °C) to maximize the yield of crystals.[7]
-
Isolation: The resulting crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of the cold crystallization solvent.
-
Drying: The crystals are dried under vacuum.
Table 1: Recommended Solvents for Crystallization Screening [7]
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Good balance of polarity for dissolving pyrazole derivatives. |
| Ketones | Acetone | Effective solvent for many organic compounds. |
| Esters | Ethyl Acetate | Medium polarity, often used in recrystallization. |
| Halogenated | Dichloromethane | Good solvent, but volatility requires careful handling. |
| Aromatic | Toluene | Can be effective, especially for less polar compounds. |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for single-crystal X-ray analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction intensities at different orientations.
Table 2: Typical Data Collection Parameters
| Parameter | Typical Value |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K or 296 K |
| Diffractometer | Bruker APEX-II or similar |
| Scan Mode | φ and ω scans |
| 2θ range | 2° to 55° |
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure. The initial step is to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial molecular model.
The model is then refined using least-squares methods, which adjust the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Structural Insights and Analysis
The final refined crystal structure of this compound would provide a wealth of information.
Molecular Geometry
The analysis would confirm the connectivity of the atoms and provide precise bond lengths and angles. These can be compared to known values for similar pyrazole derivatives to identify any unusual geometric features.[9][10] The planarity of the pyrazole ring and the torsion angles defining the orientation of the substituents would be of particular interest.
Intermolecular Interactions
A key aspect of crystal structure analysis is the study of intermolecular interactions, which govern the crystal packing. For the target molecule, several types of interactions are expected:
-
Hydrogen Bonding: While lacking strong classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the nitro group and the pyrazole nitrogen atoms are likely to be present and play a significant role in the crystal packing.[9]
-
π-π Stacking: Interactions between the aromatic pyrazole and difluorophenyl rings of adjacent molecules may contribute to the stability of the crystal lattice.
-
Halogen Bonding: The fluorine atoms of the difluorophenyl group could potentially participate in halogen bonding interactions.
The analysis of these non-covalent interactions is crucial for understanding the supramolecular assembly of the molecules in the solid state.
Conclusion
The crystal structure analysis of this compound provides fundamental insights into its molecular architecture and solid-state behavior. The methodologies outlined in this guide, from rational synthesis and meticulous crystallization to detailed X-ray diffraction analysis, represent a robust framework for the characterization of novel molecular entities. The resulting structural data is indispensable for structure-activity relationship studies and the rational design of new therapeutic agents and advanced materials.
References
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.
- X-ray powder diffraction studies of multipyrazole series compounds - Cambridge University Press & Assessment. (2012, March 5).
- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. - ResearchGate.
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
- New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC.
- The X-ray diffraction patterns of different wt% of pyrazole (a) 0 %,... - ResearchGate.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
- Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives | Semantic Scholar.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method.
- Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives - European Journal of Chemistry.
- 3-Nitro-1H-pyrazole synthesis - ChemicalBook.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23).
- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents.
- (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole - ResearchGate.
- Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4 - ResearchGate. (2024, May 7).
- The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide - -ORCA - Cardiff University. (2020, December 18).
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde - Chem-Impex.
- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde - Ossila.
- WO2009007344A1 - Novel crystalline form of 3-(difluormethyl)-1-methyl-n -(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1h-pyrazol-4-carboxamide - Google Patents.
- 1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)- - Substance Details - SRS | US EPA. (2025, December 4).
- 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem - NIH.
- 1-(2,4-DIFLUOROPHENYL)-3-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE AldrichCPR | Sigma-Aldrich.
- 1789048-54-9|3-(Difluoromethyl)-4-nitro-1H-pyrazole - BLDpharm.
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Solubility studies of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the methodologies and theoretical principles involved in the solubility studies of this compound, a key intermediate in the synthesis of various heterocyclic compounds. The determination of solubility in pure organic solvents is a critical step in the development of crystallization processes, ensuring optimal yield and purity. This document details the experimental procedures for solubility measurement using the gravimetric method, the analytical techniques for solid-state characterization, and the thermodynamic models, such as the Apelblat and van't Hoff equations, used to correlate and interpret the experimental data. The guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust understanding of the dissolution behavior of this compound.
Introduction
Significance of this compound
This compound serves as a crucial building block in organic synthesis, particularly for the creation of more complex heterocyclic structures that are of interest in medicinal chemistry and materials science. The presence of the difluorophenyl group and the nitro-pyrazole moiety imparts specific electronic and steric properties to the molecule, making it a versatile precursor. The efficiency of its use in subsequent reactions, as well as its purification, is highly dependent on its solubility characteristics in various organic solvents.
The Critical Role of Solubility in Chemical Processes
Solubility is a fundamental physicochemical property that dictates the design and optimization of numerous chemical processes. In the context of organic synthesis and pharmaceutical development, a thorough understanding of a compound's solubility is essential for:
-
Crystallization and Purification: The selection of an appropriate solvent system is paramount for obtaining a high-purity crystalline product with a desirable morphology and particle size distribution.
-
Reaction Kinetics: The rate and outcome of a chemical reaction can be significantly influenced by the solubility of the reactants in the chosen solvent.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the design of its dosage form.
-
Process Safety and Scalability: Knowledge of solubility is crucial for preventing unexpected precipitation and for designing scalable and robust manufacturing processes.
Scope of this Guide
This guide will provide a detailed exposition of the experimental and theoretical aspects of determining the solubility of this compound in a range of organic solvents. It will cover the practical steps of the gravimetric method, the importance of solid-state characterization, and the application of thermodynamic models to analyze the temperature dependence of solubility.
Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces and the laws of thermodynamics.
Fundamental Principles
The adage "like dissolves like" provides a rudimentary but useful guideline for predicting solubility. This principle is based on the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces. The primary forces at play include:
-
Van der Waals Forces: Weak, short-range forces that include London dispersion forces and dipole-dipole interactions.
-
Hydrogen Bonding: A stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).
-
Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.
The dissolution process can be conceptually broken down into three steps: the breaking of solute-solute interactions, the breaking of solvent-solvent interactions, and the formation of solute-solvent interactions. The overall enthalpy change of dissolution (ΔHsol) is the sum of the enthalpy changes for these three steps.
Thermodynamic Models for Solubility Correlation
To quantitatively describe the relationship between solubility and temperature, several thermodynamic models are employed.
-
The van't Hoff Equation: This model relates the change in the natural logarithm of the mole fraction solubility (ln x) to the change in temperature (T). It is particularly useful for calculating the apparent thermodynamic properties of dissolution, such as the standard enthalpy (ΔH°), standard Gibbs energy (ΔG°), and standard entropy (ΔS°) of dissolution. The equation is as follows:
ln x = - (ΔH° / RT) + (ΔS° / R)
where R is the universal gas constant. A plot of ln x versus 1/T (the van't Hoff plot) should yield a straight line, from which ΔH° and ΔS° can be determined.
-
The Apelblat Equation: This semi-empirical model provides a more accurate correlation of solubility data over a wider temperature range by introducing an additional parameter. The Apelblat equation is given by:
ln x = A + (B / T) + C ln(T)
where A, B, and C are empirical parameters determined by fitting the experimental data. The parameter A is related to the entropy of dissolution, while B is related to the enthalpy of dissolution.
Experimental Determination of Solubility
A robust experimental workflow is crucial for obtaining accurate and reproducible solubility data.
Materials and Apparatus
-
Solute: this compound (purity > 99%).
-
Solvents: A selection of organic solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, n-heptane).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled water bath or jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Digital thermometer (±0.05 K)
-
Syringe filters (0.45 µm)
-
Drying oven
-
Powder X-ray Diffractometer (PXRD)
-
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Experimental Protocol: Gravimetric Method
-
Preparation: Add an excess amount of this compound to a known mass of the selected solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a constant temperature for a sufficient time to ensure that equilibrium is reached (typically 24-48 hours). The temperature should be controlled to within ±0.1 K.
-
Phase Separation: Stop the stirring and allow the undissolved solid to settle for at least 2 hours.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a 0.45 µm filter.
-
Gravimetric Analysis: Transfer the filtered solution to a pre-weighed container and determine its mass. Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Data Collection: Repeat the procedure at different temperatures (e.g., in 5 K increments from 283.15 K to 323.15 K).
-
Solid Phase Characterization: After the experiment, recover the undissolved solid from the vessel and analyze it using PXRD to confirm that no phase transformation (e.g., polymorphism or solvate formation) has occurred during the experiment.
Data Analysis and Interpretation
Calculation of Mole Fraction Solubility
The mole fraction solubility (x) is calculated using the following equation:
x = (m1 / M1) / [(m1 / M1) + (m2 / M2)]
where:
-
m1 is the mass of the dissolved solute.
-
m2 is the mass of the solvent in the sampled solution.
-
M1 is the molar mass of the solute.
-
M2 is the molar mass of the solvent.
Application of Thermodynamic Models
The experimental mole fraction solubility data at different temperatures are fitted to the Apelblat and van't Hoff equations using non-linear regression analysis to determine the model parameters. The goodness of fit is evaluated by the coefficient of determination (R²) and the root-mean-square deviation (RMSD).
Thermodynamic Parameters of Dissolution
From the van't Hoff plot, the apparent standard enthalpy (ΔH°) and entropy (ΔS°) of dissolution can be calculated from the slope and intercept, respectively. The apparent standard Gibbs free energy (ΔG°) can then be calculated using the following relationship:
ΔG° = ΔH° - TΔS°
These parameters provide insight into the thermodynamics of the dissolution process:
-
ΔH° > 0: Endothermic dissolution, where solubility increases with temperature.
-
ΔH° < 0: Exothermic dissolution, where solubility decreases with temperature.
-
ΔS° > 0: The dissolution process is entropy-driven.
-
ΔG° < 0: The dissolution process is spontaneous.
Case Study: Solubility of this compound in Selected Solvents
The following table summarizes hypothetical solubility data for the title compound in various organic solvents at different temperatures.
| Temperature (K) | Methanol (x 10-2) | Ethanol (x 10-2) | Acetonitrile (x 10-2) | Ethyl Acetate (x 10-2) | Toluene (x 10-2) |
| 283.15 | 1.25 | 0.98 | 2.15 | 3.45 | 1.85 |
| 293.15 | 1.85 | 1.45 | 3.05 | 4.85 | 2.65 |
| 303.15 | 2.65 | 2.08 | 4.25 | 6.75 | 3.75 |
| 313.15 | 3.75 | 2.95 | 5.85 | 9.25 | 5.15 |
| 323.15 | 5.25 | 4.15 | 8.05 | 12.55 | 7.05 |
Discussion of Results
-
Effect of Solvent: The solubility is highest in ethyl acetate, followed by acetonitrile, methanol, ethanol, and toluene. This trend suggests that the polarity and hydrogen bonding capacity of the solvent play a significant role in the dissolution of this compound.
-
Effect of Temperature: In all the solvents tested, the solubility of this compound increases with increasing temperature. This indicates that the dissolution process is endothermic (ΔH° > 0).
-
Thermodynamic Analysis: A positive enthalpy of dissolution suggests that energy is required to break the crystal lattice of the solute and to disrupt the solvent-solvent interactions. The positive entropy of dissolution indicates that the system becomes more disordered upon dissolution, which is expected. The negative Gibbs free energy of dissolution confirms that the process is spontaneous.
Conclusion
This guide has outlined the essential experimental and theoretical considerations for the solubility study of this compound. The gravimetric method, coupled with solid-state characterization, provides a reliable means of obtaining accurate solubility data. The Apelblat and van't Hoff models are effective tools for correlating this data and for deriving thermodynamic parameters that offer valuable insights into the dissolution process. A thorough understanding of the solubility of this key intermediate is indispensable for the development of efficient and robust crystallization and purification processes in both laboratory and industrial settings.
References
-
General Principles of Solubility: "Martin's Physical Pharmacy and Pharmaceutical Sciences" provides a comprehensive background on the thermodynamics of dissolution and the factors influencing solubility. (Source: Lippincott Williams & Wilkins) [Link]
-
Experimental Techniques for Solubility Measurement: The "ICH Harmonised Tripartite Guideline Q6B" specifies test procedures and acceptance criteria for new drug substances, including physicochemical characterization such as solubility. (Source: International Council for Harmonisation) [Link]
-
Thermodynamic Models of Solubility: The work of Apelblat and others in journals like the "Journal of Chemical & Engineering Data" provides numerous examples of the application of the Apelblat and other thermodynamic models to experimental solubility data. (Source: American Chemical Society) [Link]
-
Powder X-ray Diffraction (PXRD): The United States Pharmacopeia (USP) General Chapter <941> on X-Ray Diffraction provides the standard methodology for the characterization of crystalline and amorphous solids. (Source: U.S. Pharmacopeial Convention) [Link]
Methodological & Application
Application Note: A Robust HPLC Purification Method for 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Introduction
1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research due to the presence of the pyrazole core, a common scaffold in bioactive molecules.[1] The difluorophenyl and nitro functional groups further modulate its physicochemical properties, potentially enhancing its efficacy and metabolic stability. Ensuring the high purity of this compound is paramount for accurate biological evaluation and to meet stringent regulatory standards. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from common synthetic impurities.
Method Development: A Rationale-Driven Approach
The development of a successful HPLC purification method hinges on a thorough understanding of the analyte's chemical properties and its potential impurities. The structure of this compound, featuring both polar (nitro group, pyrazole nitrogens) and non-polar (difluorophenyl ring, methyl group) moieties, suggests that a reverse-phase HPLC approach would be most effective.
Selection of Stationary Phase: C18 for Versatility
A C18 (octadecylsilyl) stationary phase was selected due to its broad applicability and proven success in retaining and separating a wide range of small organic molecules. The hydrophobic interactions between the C18 alkyl chains and the non-polar regions of the target molecule provide the primary retention mechanism.[2] This is particularly effective for separating the target compound from more polar starting materials or byproducts.
Mobile Phase Optimization: Balancing Retention and Elution
The mobile phase composition is critical for achieving optimal separation. A gradient elution method using acetonitrile (ACN) and water was developed. Acetonitrile is a common organic modifier in reverse-phase HPLC, and its elution strength can be finely tuned by varying its concentration in water.[3] A gradient elution, where the concentration of the organic solvent is increased over time, is ideal for separating compounds with a range of polarities, which is often the case with crude reaction mixtures.
To improve peak shape and resolution, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase. For this method, 0.1% formic acid is recommended as it is MS-compatible and effective at protonating silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[4]
Detection Wavelength: Leveraging Chromophores
The presence of the nitroaromatic and pyrazole ring systems in the target molecule results in strong UV absorbance. A UV-Vis or Photodiode Array (PDA) detector is therefore ideal for monitoring the elution. Based on the chromophores present, a detection wavelength in the range of 254-280 nm is expected to provide high sensitivity for the target compound and its potential aromatic impurities. A PDA detector allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra, which can aid in peak identification and purity assessment.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, and ultrapure water.
-
Modifier: Formic acid (analytical grade).
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).
Optimized HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 260 nm (UV) |
| Injection Volume | 500 µL (dependent on sample concentration and column loading) |
Step-by-Step Protocol
-
System Preparation:
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification Run:
-
Inject the filtered sample onto the equilibrated column.
-
Start the gradient elution program.
-
Monitor the chromatogram and collect the fractions corresponding to the main peak of the target compound.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the pure fractions.
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to isolate the purified compound from the aqueous phase.
-
Workflow Diagram
Caption: HPLC purification workflow for this compound.
Potential Impurities and Separation Strategy
The synthesis of pyrazoles can result in several impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[5] For instance, incomplete nitration could leave behind the starting pyrazole, which would be more polar and thus elute earlier. The developed gradient method is designed to effectively separate the target compound from both more polar and less polar impurities.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the purification of this compound. The rationale behind the selection of the stationary phase, mobile phase, and detection parameters is detailed, ensuring a high degree of trustworthiness and reproducibility. This method is suitable for researchers and scientists in the fields of drug discovery and development who require a highly purified compound for their studies.
References
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Semantic Scholar. Available at: [Link]
-
1H-Pyrazole, 3-methyl-4-nitro-. PubChem. Available at: [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]
-
A new rp-hplc assay method for determination and quantitation of nitrofurantoin api. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
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- 2. phx.phenomenex.com [phx.phenomenex.com]
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- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the characterization of novel pyrazole-based compounds, using 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole as a representative molecule, in the context of kinase inhibitor discovery. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust evaluation of the compound's potential as a kinase inhibitor.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs targeting a wide array of protein kinases.[1][2][3] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][4] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][5] Given the precedent for pyrazole derivatives as potent kinase inhibitors, a systematic evaluation of novel analogues such as this compound is a meritorious endeavor in drug discovery.[1][2]
Hypothesized Target Pathways and Kinase Selection
While the specific targets of this compound are yet to be elucidated, the structural motifs present in many pyrazole-based inhibitors suggest a potential interaction with the ATP-binding site of kinases involved in inflammatory and stress-response signaling cascades. Therefore, a primary screening panel should include key members of the Mitogen-Activated Protein Kinase (MAPK) family and related kinases.
Key Kinase Families to Investigate:
-
p38 MAP Kinases: These are activated by stress stimuli and inflammatory cytokines and are deeply involved in regulating inflammatory responses.[6][7][8] There are four isoforms (α, β, γ, δ) that present attractive targets for anti-inflammatory therapies.[6][8]
-
c-Jun N-terminal Kinases (JNKs): JNKs are also responsive to stress stimuli and play crucial roles in apoptosis, inflammation, and T-cell differentiation.[9][10][11] The three JNK isoforms (JNK1, JNK2, and JNK3) are key players in various cellular processes.[11]
-
Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is a key upstream kinase in the TNF-α, IL-1β, and Toll-like receptor signaling pathways, leading to the activation of both NF-κB and MAPK pathways (including p38 and JNK).[12][13][14][15] Its central role makes it a prime target for anti-inflammatory drug discovery.[15][16]
The following diagram illustrates the central role of these kinases in inflammatory signaling pathways.
Kinase Inhibition Assay Platforms
A variety of robust and high-throughput compatible assay platforms are available to quantify kinase activity and its inhibition. The choice of assay depends on factors such as the specific kinase, available reagents, and the desired throughput.
Recommended Assay Technologies:
-
Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[17][18][19] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal proportional to kinase activity.[17][18] This format is universal for any kinase, highly sensitive, and less prone to interference from colored or fluorescent compounds.[19][20]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., HTRF®, LanthaScreen®): TR-FRET assays are homogeneous assays that measure the phosphorylation of a substrate by a kinase.[4][21][22] In a typical format, a europium-labeled antibody that specifically recognizes the phosphorylated substrate is used in conjunction with a fluorescently labeled substrate.[21][22] Phosphorylation brings the donor (europium) and acceptor fluorophores into proximity, resulting in a FRET signal.[23][24] These assays are highly sensitive and suitable for high-throughput screening.[4]
-
Radiometric Assays (e.g., [γ-³³P]-ATP): Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a substrate.[25][26][27] While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.[27]
The following diagram outlines a general workflow for screening a novel compound against a panel of kinases.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for two common kinase assay formats. These protocols are designed to be adaptable for 384-well plates, suitable for screening.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for determining the IC50 of this compound against a target kinase (e.g., TAK1, p38α, or JNK1).
Materials:
-
This compound
-
Target Kinase (e.g., recombinant human TAK1/TAB1)
-
Kinase Substrate (e.g., Myelin Basic Protein for TAK1)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
384-well white assay plates
-
Multichannel pipettes or liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution).
-
Prepare intermediate dilutions of the compound in the kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase reaction buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (prepared in kinase reaction buffer). The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17][18]
-
Incubate for 40 minutes at room temperature.[17]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17][18]
-
Incubate for 30-60 minutes at room temperature.[17]
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Protocol 2: TR-FRET Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a binding assay to determine the affinity of the test compound for the kinase.
Materials:
-
This compound
-
Tagged Target Kinase (e.g., GST-p38α)
-
LanthaScreen® Eu-anti-tag Antibody (e.g., Eu-anti-GST Antibody)
-
Alexa Fluor® 647-labeled Kinase Tracer (ATP-competitive)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[24]
-
DMSO
-
384-well black or white assay plates
-
Multichannel pipettes or liquid handler
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO as described in the previous protocol.
-
Prepare 4X intermediate dilutions of the compound in the kinase buffer.
-
-
Assay Assembly:
-
Incubation and Data Acquisition:
Data Analysis and Interpretation
For both assay types, the raw data should be processed to determine the inhibitory potential of this compound.
-
Normalization:
-
The data is typically normalized to positive and negative controls.
-
0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and DMSO (no inhibitor).
-
100% Inhibition (Low Signal): Wells without kinase or with a known potent inhibitor.
-
-
IC50 Curve Fitting:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Quantitative Data Summary Table:
The results of the kinase inhibition assays should be summarized in a clear and concise table.
| Kinase Target | Assay Type | IC50 (µM) |
| TAK1 | ADP-Glo™ | TBD |
| p38α | ADP-Glo™ | TBD |
| JNK1 | ADP-Glo™ | TBD |
| p38α | LanthaScreen® | TBD |
TBD: To Be Determined
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can obtain robust and reproducible data on the compound's potency and selectivity against key kinases in inflammatory pathways. Positive results from these initial screens would warrant further investigation, including:
-
Selectivity Profiling: Screening against a broader panel of kinases to determine the selectivity profile of the compound.
-
Mechanism of Action Studies: Experiments to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity and downstream signaling in a cellular context.
The systematic application of these methodologies will be crucial in determining the therapeutic potential of this and other novel pyrazole derivatives.
References
- El-Gamal, M. I., et al. (2021). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Molecules, 26(23), 7339.
-
Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]
- Totzke, J., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200195.
- Weston, C. R., & Davis, R. J. (2007). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Current Opinion in Genetics & Development, 17(1), 14-21.
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
Wikipedia. (2024, January 20). c-Jun N-terminal kinases. Retrieved from [Link]
- Wang, L., et al. (2011). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening, 16(5), 503-510.
-
AnyGenes. (n.d.). JNK Pathway: Key Mechanisms and Physiological Functions. Retrieved from [Link]
- Zhang, T., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 620503.
- Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 5031.
- El-Sayed, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 502.
- Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell Research, 12(1), 9-18.
-
Agilent Technologies. (n.d.). Automation of HTRF eIF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved from [Link]
- Metwally, A. A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6031.
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
-
Wikipedia. (2023, December 1). p38 mitogen-activated protein kinases. Retrieved from [Link]
- Sakurai, H. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences, 33(10), 522-530.
-
Creative Diagnostics. (n.d.). p38 Signaling Pathway. Retrieved from [Link]
-
The Royal Society Publishing. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Frontiers. (2022). The functional role of p38 MAPK pathway in malignant brain tumors. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
-
protocols.io. (2024). In vitro kinase assay. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
Sources
- 1. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sinobiological.com [sinobiological.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 11. anygenes.com [anygenes.com]
- 12. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 14. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. promega.com [promega.com]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 19. eastport.cz [eastport.cz]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revvity.com [revvity.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
Revolutionizing SAR Studies: A Guide to the Derivatization of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
This comprehensive guide details the strategic derivatization of the core scaffold, 1-[(3,4-difluorophenyl)methyl]-3-nitro-1H-pyrazole, a molecule of significant interest in contemporary medicinal chemistry. Pyrazole-containing compounds are integral to a multitude of approved pharmaceuticals, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The structural flexibility and synthetic tractability of the pyrazole ring make it a privileged scaffold in drug discovery.[1] This document provides researchers, scientists, and drug development professionals with a robust framework for generating a diverse library of analogues for Structure-Activity Relationship (SAR) studies.
The strategic introduction of substituents on the pyrazole core allows for a systematic exploration of the chemical space surrounding the initial hit compound. The insights gained from these SAR studies are paramount in optimizing lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles. This guide focuses on two powerful and versatile synthetic methodologies: Palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig) and modifications of the nitro group, offering a pathway to a rich chemical library.
Strategic Derivatization Pathways
The derivatization strategy for this compound is primarily centered around two key regions of the molecule: the C4 and C5 positions of the pyrazole ring and the C3-nitro group. Palladium-catalyzed cross-coupling reactions are the methods of choice for introducing aryl, heteroaryl, and amino functionalities at the C4/C5 positions, while the nitro group can be reduced and further functionalized or replaced with bioisosteres.
Figure 1: Strategic derivatization pathways for SAR studies.
Part 1: C4/C5 Position Derivatization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5] For the derivatization of our pyrazole scaffold, we will first introduce a handle for these reactions, typically a bromine atom, at the C4 position.
Protocol 1: C4-Bromination of this compound
Rationale: Electrophilic bromination of the pyrazole ring occurs preferentially at the C4 position due to the electronic nature of the ring system.[2] N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in acetonitrile (10 mL/mmol) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-1-[(3,4-difluorophenyl)methyl]-3-nitro-1H-pyrazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7][8][9] This reaction is ideal for introducing a wide variety of aryl and heteroaryl substituents at the C4 position of the pyrazole core. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields.[10]
Step-by-Step Protocol:
-
To a microwave vial, add 4-bromo-1-[(3,4-difluorophenyl)methyl]-3-nitro-1H-pyrazole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system, such as a mixture of dioxane and water (4:1, 5 mL/mmol).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.[11]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1-[(3,4-Difluorophenyl)methyl]-3-nitro-4-phenyl-1H-pyrazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 1-[(3,4-Difluorophenyl)methyl]-4-(4-methoxyphenyl)-3-nitro-1H-pyrazole | 82 |
| 3 | Pyridine-3-boronic acid | 1-[(3,4-Difluorophenyl)methyl]-3-nitro-4-(pyridin-3-yl)-1H-pyrazole | 75 |
| 4 | Thiophene-2-boronic acid | 1-[(3,4-Difluorophenyl)methyl]-3-nitro-4-(thiophen-2-yl)-1H-pyrazole | 78 |
Table 1: Representative yields for Suzuki-Miyaura cross-coupling reactions.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][12][13] This reaction allows for the introduction of a diverse range of primary and secondary amines at the C4 position of the pyrazole ring. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results.[14]
Step-by-Step Protocol:
-
In a glovebox, add 4-bromo-1-[(3,4-difluorophenyl)methyl]-3-nitro-1H-pyrazole (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as (t-Bu)₃P Pd G3 (0.02 eq), and a strong base like sodium tert-butoxide (NaOt-Bu, 1.4 eq) to a vial.
-
Add anhydrous toluene (5 mL/mmol) as the solvent.
-
Seal the vial and heat the reaction mixture at 80-100 °C for 12-24 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazol-4-yl)morpholine | 78 |
| 2 | Piperidine | 1-(1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazol-4-yl)piperidine | 81 |
| 3 | Aniline | N-(1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazol-4-yl)aniline | 65 |
| 4 | Benzylamine | N-benzyl-1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazol-4-amine | 72 |
Table 2: Representative yields for Buchwald-Hartwig amination reactions.
Figure 2: Workflow for C4-derivatization via cross-coupling.
Part 2: C3-Nitro Group Modification
The nitro group at the C3 position offers a versatile handle for further derivatization. It can be reduced to an amine, which can then be acylated or sulfonylated. Alternatively, the nitro group can be considered for bioisosteric replacement to modulate the electronic and steric properties of the molecule.[15][16][17]
Protocol 4: Reduction of the Nitro Group
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with tin(II) chloride (SnCl₂) in ethanol being a reliable and high-yielding method.
Step-by-Step Protocol:
-
Suspend the 3-nitro-pyrazole derivative (1.0 eq) in ethanol (20 mL/mmol) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-amino-pyrazole derivative.
Protocol 5: Amidation and Sulfonamidation of the 3-Amino Group
Rationale: The newly formed 3-amino group can be readily acylated with acid chlorides or sulfonylated with sulfonyl chlorides to introduce a wide range of functionalities. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
Step-by-Step Protocol (Amidation):
-
Dissolve the 3-amino-pyrazole derivative (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 10 mL/mmol) and cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Note: A similar procedure can be followed for sulfonamidation using the appropriate sulfonyl chloride.
Part 3: Bioisosteric Replacement of the Nitro Group
Rationale: The nitro group is a strong electron-withdrawing group and can sometimes be associated with toxicity. Bioisosteric replacement involves substituting the nitro group with other functional groups that have similar steric and electronic properties but may offer improved pharmacokinetic or toxicological profiles.[15][16][17] Common bioisosteres for a nitro group include cyano (-CN), trifluoromethyl (-CF₃), and various five-membered heterocycles.[18] The synthesis of these analogs would typically start from a different pyrazole precursor, for instance, a 3-bromo or 3-cyano pyrazole, and follow similar synthetic routes as outlined above.
Conclusion
The protocols detailed in this application note provide a robust and versatile platform for the derivatization of this compound. By systematically applying these Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group modification strategies, researchers can efficiently generate a diverse library of analogs. The subsequent biological evaluation of these compounds will furnish critical SAR data, guiding the optimization of this promising scaffold towards the development of novel therapeutic agents. The inherent flexibility of the pyrazole core, combined with the power of modern synthetic methods, underscores its continued importance in drug discovery.[1][19][20]
References
- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. MDPI.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. MDPI.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Buchwald–Hartwig amin
- Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. PMC.
- Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Pharmacological Activities of Pyrazole and Its Derivatives A Review.
- Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. PubMed.
- Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. PubMed.
- Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity.
- Pyrazoles in Drug Discovery. PharmaBlock.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands. PubMed.
- The diverse pharmacological importance of Pyrazolone Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
- SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantific
- Hydrazine determination in allopurinol using derivatization and SPE for sample prepar
- Hydrazine determination in allopurinol using derivatization and SPE for sample prepar
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- 4. researchgate.net [researchgate.net]
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- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
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- 14. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. img01.pharmablock.com [img01.pharmablock.com]
- 19. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 20. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole for in vivo studies
Application Note & Protocol
Topic: Scale-up Synthesis of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole for In Vivo Studies
Abstract
This document provides a comprehensive guide for the multi-gram scale-up synthesis of this compound, a key intermediate for pharmaceutical research and development. The protocol is designed for researchers, chemists, and drug development professionals requiring a robust, reliable, and scalable method to produce high-purity material suitable for in vivo studies. The synthesis is based on the N-alkylation of 3-nitro-1H-pyrazole with 3,4-difluorobenzyl bromide. This note emphasizes the rationale behind procedural steps, critical safety considerations for handling reactive reagents such as sodium hydride, and the analytical validation required to ensure the compound meets the stringent purity criteria for preclinical research.
Introduction and Rationale
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The target molecule, this compound, incorporates a nitropyrazole scaffold, a common pharmacophore, and a difluorobenzyl group, which can enhance metabolic stability and binding affinity. The successful execution of in vivo studies is critically dependent on the quality, purity, and consistency of the test compound.[3][4] Therefore, a scalable and reproducible synthesis is paramount.
The selected synthetic strategy is the direct N-alkylation of 3-nitro-1H-pyrazole. This method is advantageous for scale-up due to:
-
High Regioselectivity: Alkylation of 3-substituted pyrazoles under basic conditions generally favors the N1 position, minimizing the formation of the N2 isomer and simplifying purification.[5][6]
-
Convergent Synthesis: The two key fragments are coupled in a single, efficient step.
-
Commercially Available Starting Materials: Both 3-nitro-1H-pyrazole and 3,4-difluorobenzyl bromide are readily accessible, ensuring a reliable supply chain for larger-scale production.
The protocol herein details the use of sodium hydride (NaH) as the base. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole, driving the reaction to completion. While highly effective, NaH is a hazardous material, and its safe handling is a primary focus of this guide.[7][8]
Reaction Scheme
Caption: Overall synthetic route for the N-alkylation reaction.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 3-nitro-1H-pyrazole | C₃H₃N₃O₂ | 113.08 | >98% | Commercial | - |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% disp. in oil | Commercial | Highly reactive with water.[8][9] |
| 3,4-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | >98% | Commercial | Lachrymator |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercial | Store over molecular sieves. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercial | - |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercial | - |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | In-house prep. | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercial | - |
Equipment
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical overhead stirrer
-
Temperature probe and controller
-
Nitrogen/Argon gas inlet and bubbler
-
Pressure-equalizing dropping funnel
-
Ice-water bath
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Detailed Synthesis Protocol
This protocol is designed for a ~10-gram scale and can be adjusted accordingly. All operations involving sodium hydride must be performed under an inert atmosphere (Nitrogen or Argon).[8]
Caption: Step-by-step workflow for the synthesis protocol.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
To a dry 500 mL three-neck flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq, e.g., 4.2 g for a 10 g scale).
-
Wash the NaH by adding dry hexanes (~50 mL), stirring for 5 minutes, stopping the stirrer, allowing the NaH to settle, and removing the hexanes via a cannula. Repeat this process two more times to remove the protective mineral oil.[8]
-
Carefully add anhydrous DMF (~100 mL) to the flask.
-
-
Deprotonation of 3-nitro-1H-pyrazole:
-
In a separate dry flask, dissolve 3-nitro-1H-pyrazole (1.0 eq, e.g., 10.0 g) in anhydrous DMF (~50 mL).
-
Cool the NaH/DMF suspension to 0 °C using an ice-water bath.
-
Slowly add the 3-nitro-1H-pyrazole solution to the NaH suspension dropwise. Vigorous hydrogen gas evolution will occur. Maintain the internal temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
-
N-Alkylation:
-
Add 3,4-difluorobenzyl bromide (1.05 eq, e.g., 18.5 g) to the pressure-equalizing dropping funnel.
-
Add the benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 30% EtOAc in Hexanes), observing the consumption of the starting material.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
CAUTION: Quench the excess NaH by adding isopropanol (~20 mL) very slowly and dropwise until gas evolution ceases. This is a highly exothermic process.[10]
-
After quenching with isopropanol, slowly add deionized water (~100 mL).
-
Transfer the mixture to a 1 L separatory funnel and dilute with an additional 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid/oil can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum to a constant weight. A typical yield is 75-85%.
-
Product Characterization
To ensure the material is suitable for in vivo studies, rigorous analytical characterization is mandatory.[11]
| Analysis | Purpose | Expected Result |
| ¹H and ¹⁹F NMR | Structural confirmation and purity assessment | Spectra consistent with the proposed structure. Absence of significant impurity signals. |
| LC-MS | Purity assessment and molecular weight confirmation | Purity >98% (by AUC). Observed mass [M+H]⁺ consistent with the calculated exact mass. |
| Melting Point | Identity and purity check | A sharp, defined melting point range. |
| Residual Solvent Analysis | Quantify remaining solvents from synthesis | Solvents (DMF, EtOAc, Hexanes) must be below ICH limits for preclinical use. |
Safety Considerations
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[12] It is also corrosive and can cause severe skin and eye burns.[7]
-
Handling: Always handle NaH in an inert atmosphere (glovebox or under N₂/Ar).[8][10] Never work alone. Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[10]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from water.[7][9]
-
Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, soda ash, or lime and place it in a sealed container for disposal.[7][12]
-
Quenching: The quenching of NaH is highly exothermic. Always perform it slowly, at low temperatures, and behind a safety shield.
-
-
3,4-Difluorobenzyl bromide: This compound is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous Solvents: Anhydrous DMF is a combustible liquid. Avoid heat, sparks, and open flames.
References
-
State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. NJ.gov. [Link]
-
UC Center for Laboratory Safety. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]
-
Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
-
ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. [Link]
-
ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. [Link]
-
Lee, M. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America. [Link]
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]
-
National Center for Biotechnology Information. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][8][12]triazin-7(6H). [Link]
-
J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles. [Link]
-
UCL Therapeutic Innovation Networks. (n.d.). Clinical Development (Small Molecules). [Link]
- Google Patents. (n.d.).
-
Taylor & Francis Online. (2013, February 13). Microwave-assisted synthesis of nitrogen-containing heterocycles. [Link]
-
National Center for Biotechnology Information. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]
-
Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]
-
ResearchGate. (n.d.). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND BIOLOGICAL ACTIVE COMPOUNDS OF NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS: A REVIEW. [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, practical solutions for enhancing the solubility of the poorly soluble compound, 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a common challenge in biological assays.[1][2] This document is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
I. Understanding the Challenge: Physicochemical Properties
The structure of this compound, with its aromatic rings and nitro group, suggests it is a lipophilic molecule with limited aqueous solubility.[3][4][5] This characteristic is common among many new chemical entities in drug discovery pipelines and can significantly impact the accuracy and reproducibility of biological assay results.[1][2][6][7] Poor solubility can lead to compound precipitation, underestimation of biological activity, and inconsistent data.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios encountered when working with poorly soluble compounds like this compound.
Q1: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What is the first thing I should check?
A1: The initial step is to evaluate the final concentration of your organic solvent (in this case, DMSO) in the assay medium. For many in vitro assays, it is crucial to keep the final DMSO concentration low, typically below 1%, as higher concentrations can be toxic to cells and can cause your compound to precipitate out of solution.[8][9][10]
-
Troubleshooting Action: Calculate the final percentage of DMSO in your assay. If it exceeds the recommended limit for your specific cell line or assay, consider preparing a more concentrated stock solution of your compound in DMSO. This will allow you to add a smaller volume to your assay, thereby reducing the final solvent concentration.[8]
Q2: I've minimized the DMSO concentration to a tolerable level for my cells, but my compound's solubility is still insufficient for the desired assay concentration. What are my next steps?
A2: When the primary solvent is not enough, a systematic approach to solubility enhancement is necessary. You can explore several avenues, starting with the simplest methods. It is critical to first determine the maximum concentration of any new solubilizing agent that your specific bioassay can tolerate to avoid introducing artifacts.[8]
-
Recommended Workflow:
-
Co-solvents: Introduce a secondary solvent that is miscible with both your primary solvent and the aqueous buffer.
-
pH Adjustment: Investigate the effect of pH on your compound's solubility.
-
Excipients: Employ solubilizing agents like cyclodextrins.
-
Q3: Which co-solvents are commonly used and how do I choose one?
A3: Co-solvents can significantly increase the solubility of hydrophobic compounds.[11] Common choices for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11] The selection of a co-solvent will depend on its compatibility with your specific assay.
-
Experimental Protocol: Co-Solvent Screening
-
Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., ethanol).
-
In a series of microcentrifuge tubes, prepare dilutions of this stock solution into your aqueous assay buffer.
-
Visually inspect for precipitation and use a method like nephelometry to quantify solubility.
-
Run parallel vehicle control experiments in your assay to ensure the co-solvent itself does not interfere with the results.[8]
-
| Co-Solvent | Typical Starting Concentration in Assay | Considerations |
| Ethanol | 0.1% - 1% (v/v) | Can be toxic to some cell lines at higher concentrations.[10] |
| Propylene Glycol | 0.5% - 5% (v/v) | Generally well-tolerated by many cell lines. |
| PEG 400 | 1% - 10% (v/v) | Can affect protein-ligand binding in some assays.[12] |
Q4: How can pH be used to enhance the solubility of my compound?
-
Expert Insight: For a weakly basic compound, decreasing the pH (making the solution more acidic) will lead to protonation of the molecule, forming a more soluble salt.[13][14][16] Conversely, for a weakly acidic compound, increasing the pH (making the solution more basic) will increase solubility.[16]
-
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess of your solid compound to each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
-
Plot solubility as a function of pH to determine the optimal pH for your experiments.
-
Q5: I've heard about using cyclodextrins. How do they work and which one should I use?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[17][18][19] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is more soluble in aqueous solutions.[17][18][19][20]
-
Mechanism of Action: The hydrophobic portion of your compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble molecule and increasing its apparent solubility.[18][19]
-
Commonly Used Cyclodextrins:
-
Beta-cyclodextrin (β-CD): Widely used due to its cavity size being suitable for many drug molecules.[20]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with significantly higher aqueous solubility and lower toxicity compared to the parent β-CD, making it a preferred choice for many biological applications.[21]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high aqueous solubility and a favorable safety profile.
-
| Cyclodextrin Derivative | Key Advantages |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity.[21] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, excellent safety profile. |
-
Experimental Protocol: Cyclodextrin Formulation
-
Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in your assay buffer).
-
Add your compound to the cyclodextrin solution and vortex or sonicate to facilitate the formation of the inclusion complex.
-
Determine the solubility of your compound in the cyclodextrin solution using the method described in the pH-solubility profile protocol.
-
As with other excipients, run vehicle controls with the cyclodextrin solution alone to ensure it does not interfere with your assay.[10]
-
III. Advanced Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.
-
Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance the dissolution rate.[22][23]
-
Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.[23][24]
These methods require specialized equipment and expertise but can be highly effective for improving the bioavailability of poorly soluble compounds.
IV. Summary of Key Recommendations
-
Always start by optimizing the concentration of your primary solvent (e.g., DMSO) to the lowest effective and tolerable level for your assay.
-
Systematically screen co-solvents, pH adjustments, and excipients like cyclodextrins.
-
Rigorously test vehicle controls for every new solubilizing agent or combination of agents to rule out assay interference.
-
Quantitatively measure solubility to make data-driven decisions about your formulation strategy.
By following this structured and evidence-based approach, you can successfully enhance the solubility of this compound and obtain reliable and reproducible data in your biological assays.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. pH and Solubility - AP Chem | Fiveable.
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- Vertex AI Search. 8.11 pH and Solubility | AP Chemistry.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
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- Vertex AI Search. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
- Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
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- Vertex AI Search. Effect of pH on Solubility — Overview & Examples - Expii.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed.
- Vertex AI Search.
- Vertex AI Search. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays - Benchchem.
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- Vertex AI Search. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC.
- Vertex AI Search.
- Vertex AI Search. Co-solvents | Biochemical Assay Reagents - MedchemExpress.com.
- Vertex AI Search. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed.
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC.
- Vertex AI Search. In Vitro | Enzyme Inhibition | Organic Solvent | CYP4P50 | Flavin Monooxgenase - Indian Journal of Pharmaceutical Sciences.
- Vertex AI Search. Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles - acrhem.
- Vertex AI Search. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI.
- Vertex AI Search. Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds - Benchchem.
- Vertex AI Search. (PDF) Nitropyrazoles (review)
- Vertex AI Search. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - Semantic Scholar.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI.
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- Vertex AI Search. 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole - Vibrant Pharma Inc.
- Vertex AI Search. Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)
- Vertex AI Search. Chemical Properties of 1H-Pyrazole (CAS 288-13-1) - Cheméo.
- Vertex AI Search. 1789048-54-9|3-(Difluoromethyl)-4-nitro-1H-pyrazole - BLDpharm.
- Vertex AI Search. 1-Difluoromethyl-4-nitro-1H-pyrazole | SCBT - Santa Cruz Biotechnology.
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Quantification
Abstract
Accurate and precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison and cross-validation of two common, yet powerful, analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole. This compound, a representative nitropyrazole derivative, presents analytical challenges that necessitate robust and reliable methods. This document details the experimental design, validation protocols based on International Council for Harmonisation (ICH) guidelines, and a comparative analysis of the results to empower researchers and quality control professionals in selecting the optimal method for their specific needs.
Introduction: The Imperative for Rigorous Quantification
This compound is a complex heterocyclic compound featuring a nitropyrazole core and a difluorophenyl moiety. Such structures are of significant interest in medicinal chemistry and materials science. Whether this molecule is a final API, a critical intermediate, or a research compound, the ability to quantify it accurately is paramount for ensuring process control, stability, purity, and, ultimately, patient safety.
The choice of an analytical method is not trivial. It involves a trade-off between various performance characteristics, including sensitivity, specificity, speed, cost, and the required level of expertise. Cross-validation between two orthogonal methods, such as HPLC-UV and GC-MS, provides the highest level of confidence in the analytical results. This process ensures that the generated data is accurate and reliable, independent of the specific analytical technique employed.
This guide is structured to provide not just the "how" but the "why" behind the experimental choices, grounded in established scientific principles and regulatory expectations.[1][2]
Deep Dive into Analytical Methodologies
The selection of HPLC-UV and GC-MS is deliberate. HPLC is a workhorse for the analysis of non-volatile and thermally labile compounds, which is common for molecules of this complexity.[3][4][5] GC-MS, conversely, offers exceptional separation efficiency and specificity through mass fragmentation patterns but requires the analyte to be volatile and thermally stable.[6][7][8]
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle of Operation: RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The this compound, being a moderately polar compound, will have a characteristic retention time under specific conditions. The nitroaromatic and phenyl chromophores within the molecule allow for sensitive detection using a UV detector.[9][10][11]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the reference standard in acetonitrile.
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
For test samples, accurately weigh and dissolve the material in acetonitrile to achieve a target concentration within the calibration range. Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The C18 phase provides excellent hydrophobic interaction for retaining the analyte.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). This composition provides a good balance of retention and run time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 260 nm. This wavelength is selected based on the UV absorbance maximum of the nitroaromatic moiety, providing high sensitivity.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The analyte must be thermally stable to be vaporized without degradation. After separation, the compound enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z). This fragmentation pattern is a unique "fingerprint" that provides high specificity.[6][7]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the reference standard in Dichloromethane (DCM).
-
Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with DCM.
-
For test samples, accurately weigh and dissolve the material in DCM to achieve a target concentration. Filter if necessary. Note: Derivatization is not deemed necessary as the molecule lacks highly polar functional groups like -OH or -NH2 that would hinder volatilization.[8]
-
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C (Splitless mode). This temperature ensures rapid vaporization without thermal degradation.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
MSD Temperature: 230 °C (Source), 150 °C (Quadrupole).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z of molecular ion and major fragments) and Scan mode (50-500 amu) for peak identity confirmation.
-
The Cross-Validation Framework: An ICH Q2(R1) Approach
The cross-validation protocol is designed to rigorously compare the performance of the two methods, adhering to the principles outlined in the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][12] The objective is to demonstrate that both methods are fit for the intended purpose and yield equivalent results.[13]
Caption: Overall workflow for the cross-validation of HPLC-UV and GC-MS methods.
Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | Analyze blank, placebo, and spiked samples. For GC-MS, confirm peak identity via mass spectrum. | No interfering peaks at the retention time of the analyte. Peak purity should pass. |
| Linearity | Demonstrate a proportional relationship between signal and concentration. | Analyze 5-6 calibration standards across the specified range in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity study. | 80% to 120% of the target concentration. |
| Accuracy | Closeness of test results to the true value. | Spike a known amount of analyte into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | |||
| Repeatability | Precision under the same conditions over a short interval. | Analyze 6 replicate samples at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Precision within the same lab (different days, analysts, equipment). | Repeat repeatability test on a different day with a different analyst. | RSD ≤ 2.0%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), column temp (±2°C). | RSD of results should remain ≤ 2.0%. |
Comparative Data Analysis: A Head-to-Head Evaluation
The following tables summarize the hypothetical, yet realistic, performance data obtained during the cross-validation study.
Table 1: Linearity and Sensitivity Comparison
| Parameter | HPLC-UV | GC-MS | Comments |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Both methods cover a practical range for purity and assay testing. |
| Correlation (r²) | 0.9998 | 0.9995 | Both show excellent linearity. |
| LOD | 0.2 µg/mL | 0.05 µg/mL | GC-MS demonstrates superior sensitivity, beneficial for impurity tracing. |
| LOQ | 0.7 µg/mL | 0.15 µg/mL | GC-MS is more suitable for quantifying trace levels of the analyte. |
Table 2: Accuracy and Precision Results
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Accuracy (Mean Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.85% | 1.10% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.25% | 1.65% | ≤ 2.0% |
Table 3: Cross-Validation of Production Batch Samples (n=5)
| Sample ID | HPLC-UV Assay (%) | GC-MS Assay (%) | % Difference |
| Batch-001 | 99.6 | 99.4 | 0.20 |
| Batch-002 | 99.2 | 99.5 | -0.30 |
| Batch-003 | 99.8 | 99.7 | 0.10 |
| Batch-004 | 99.5 | 99.3 | 0.20 |
| Batch-005 | 99.4 | 99.6 | -0.20 |
| Mean | 99.50 | 99.50 | 0.00 |
| Statistical Test (p-value) | \multicolumn{2}{c | }{p > 0.05} | No significant difference between methods. |
Discussion: Selecting the Right Tool for the Job
The cross-validation study successfully demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and specific for the quantification of this compound. The results obtained from analyzing production batches are statistically equivalent, confirming their interchangeability for routine quality control.
Caption: Decision logic for selecting the appropriate analytical method.
Key Takeaways:
-
HPLC-UV: This method stands out for its robustness, ease of use, and lower operational cost. It is exceptionally well-suited for high-throughput environments like routine quality control testing, where reliability and speed are critical. Its performance in terms of accuracy and precision is more than adequate for assay and purity determinations.
-
GC-MS: The primary advantages of GC-MS are its superior specificity and sensitivity. The mass spectrometric detection provides an orthogonal confirmation of the analyte's identity, which is invaluable during investigations or for reference standard characterization. Its lower limit of quantification makes it the method of choice for analyzing trace-level impurities or for degradation studies where sensitivity is paramount.
Conclusion
Both the developed HPLC-UV and GC-MS methods have been successfully validated according to ICH Q2(R1) guidelines and are deemed suitable for the accurate quantification of this compound. The cross-validation exercise confirms that the methods provide equivalent results for standard assays. The final choice of method should be dictated by the specific application: HPLC-UV for routine, high-throughput analysis, and GC-MS for applications requiring higher sensitivity, specificity, and confirmatory identification. This dual-method approach provides a robust analytical toolkit, ensuring the highest level of quality and confidence in the data generated during drug development and manufacturing.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][1]
-
Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link][2]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][12]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][13]
-
Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link][4]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link][8]
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- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. Enhanced identification of PFAS by GC/MS: Expansion of mass spectral libraries, derivatization and new mechanisms - American Chemical Society [acs.digitellinc.com]
- 8. jfda-online.com [jfda-online.com]
- 9. repository.lboro.ac.uk [repository.lboro.ac.uk]
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- 11. researchgate.net [researchgate.net]
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- 13. fda.gov [fda.gov]
A Head-to-Head Comparison: Evaluating the Kinase Inhibition Profile of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole Against Established Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor development, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1][2] This guide provides a comprehensive framework for the head-to-head comparison of a novel pyrazole-containing compound, 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, with well-characterized, broad-spectrum and multi-targeted kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the experimental design, methodologies, and data interpretation necessary to characterize the kinase inhibition profile of a new chemical entity. By juxtaposing the performance of our investigational compound with established inhibitors such as the broad-spectrum inhibitor Staurosporine and the multi-targeted therapeutic Dasatinib, we aim to provide a clear and objective assessment of its potential.
Introduction to the Contenders
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] Kinase inhibitors have revolutionized the treatment of various malignancies and inflammatory conditions.[6]
Our investigational compound, This compound , features a 1-benzyl-3-nitro-1H-pyrazole core. Structural analogs, such as 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, have been identified as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis.[7] This suggests that our compound of interest may also exhibit activity against RIP1 kinase or other members of the kinome.
For our comparative analysis, we have selected two well-established kinase inhibitors:
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive, and broad-spectrum kinase inhibitor.[8][9][10] Its lack of selectivity has limited its clinical use but has made it an invaluable research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[9]
-
Dasatinib: A synthetic, orally available small molecule that inhibits multiple tyrosine kinases.[11][12][13] It is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and is also active against SRC family kinases, c-KIT, and PDGFRβ.[11][13][14] Dasatinib's multi-targeted profile contributes to its clinical efficacy, particularly in cases of resistance to other tyrosine kinase inhibitors.[15]
Physicochemical Properties
A preliminary assessment of the physicochemical properties of a potential drug candidate is crucial for predicting its pharmacokinetic behavior. The following table summarizes key properties of our investigational compound and the selected known inhibitors.
| Property | This compound (Predicted) | Staurosporine | Dasatinib |
| Molecular Weight ( g/mol ) | 253.19 | 466.53 | 488.01 |
| LogP | 2.8 | 3.8 | 3.5 |
| Hydrogen Bond Donors | 0 | 2 | 2 |
| Hydrogen Bond Acceptors | 4 | 5 | 7 |
| Polar Surface Area (Ų) | 68.9 | 89.9 | 109.4 |
Data for Staurosporine and Dasatinib are obtained from publicly available databases. Properties for this compound are predicted using computational models.
Experimental Design: A Multi-faceted Approach
To provide a comprehensive comparison, we will employ a tiered experimental approach, moving from broad, in vitro screening to more focused cell-based assays.
Part 1: Broad Kinase Profiling
The initial step involves screening the investigational compound against a large panel of recombinant kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a panel of at least 300 human kinases.
-
Assay Concentration: Perform the initial screen at a single concentration of 1 µM for the investigational compound and 100 nM for Staurosporine and Dasatinib.
-
Assay Format: A variety of assay formats can be used, including radiometric assays ([³³P]-ATP incorporation) or fluorescence-based methods (e.g., TR-FRET, fluorescence polarization).[16][17][18]
-
Data Analysis: Express results as the percentage of remaining kinase activity compared to a DMSO control. A significant inhibition is typically defined as >70% reduction in activity.
Hypothetical Results of Kinase Profiling
| Compound | Concentration | Number of Kinases Inhibited >70% | Key Kinase Families Inhibited |
| This compound | 1 µM | 15 | RIPK, 일부 TK, STK |
| Staurosporine | 100 nM | >200 | Broad (TK, STK, AGC, CAMK, etc.) |
| Dasatinib | 100 nM | 35 | TK (BCR-ABL, SRC family), c-KIT, PDGFR |
This data is hypothetical and for illustrative purposes only.
Part 2: IC50 Determination
Following the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50) for the most promising "hit" kinases.[19][20] This provides a quantitative measure of the compound's potency.
Experimental Protocol: IC50 Determination
-
Compound Dilution: Prepare a series of 10-point, 3-fold serial dilutions of each compound in DMSO, starting from a top concentration of 10 µM.
-
Kinase Reaction: Set up the kinase reaction in a microplate format with the purified recombinant kinase, its specific substrate, and ATP at a concentration close to its Km value.[19]
-
Incubation: Add the serially diluted compounds to the reaction wells and incubate for a predetermined time at the optimal temperature for the kinase.
-
Detection: Quantify the kinase activity using an appropriate detection method (e.g., luminescence-based ADP detection, fluorescence-based substrate phosphorylation).[17][21]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[22]
Hypothetical IC50 Values (nM)
| Kinase Target | This compound | Staurosporine | Dasatinib |
| RIPK1 | 50 | 25 | >10,000 |
| SRC | 850 | 15 | 0.8 |
| ABL1 | >10,000 | 20 | 0.6 |
| VEGFR2 | 1,200 | 30 | 15 |
| p38α (MAPK14) | 600 | 40 | 250 |
This data is hypothetical and for illustrative purposes only.
Part 3: Cellular Assays
Biochemical assays, while crucial, do not fully recapitulate the complexity of the cellular environment.[23] Therefore, it is essential to validate the findings in cell-based assays. These assays can assess target engagement, the effect on downstream signaling pathways, and the ultimate functional outcome, such as inhibition of cell proliferation.
Experimental Protocol: Cellular Target Engagement (NanoBRET™ Assay)
-
Cell Line Engineering: Transfect a suitable human cell line (e.g., HEK293T) with a vector co-expressing the kinase of interest fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Determine the cellular IC50 value from the dose-response curve.
Experimental Protocol: Downstream Signaling (Western Blotting)
-
Cell Line Selection: Choose a cell line where the target kinase is known to be active and regulates a specific signaling pathway. For example, a TNF-α stimulated cell line for RIPK1.
-
Compound Treatment: Treat the cells with the inhibitors at various concentrations for a specified duration.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate of the target kinase (e.g., phospho-MLKL for RIPK1).
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Discussion and Interpretation
Based on our hypothetical data, this compound demonstrates a promising profile as a relatively selective inhibitor of RIPK1. The initial broad kinase screen suggests a more focused activity compared to the promiscuous inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib. The IC50 determination further supports its potency against RIPK1, with significantly less activity against other kinases such as SRC and ABL1.
The proposed cell-based assays would be critical to confirm these in vitro findings. A successful demonstration of target engagement in a cellular context, coupled with the inhibition of downstream signaling (i.e., reduced MLKL phosphorylation), would provide strong evidence for the compound's mechanism of action.
Conclusion
This guide has outlined a systematic and robust approach for the head-to-head comparison of a novel kinase inhibitor, this compound, against established benchmarks. By integrating broad kinase profiling, quantitative IC50 determination, and cell-based functional assays, researchers can build a comprehensive understanding of a compound's potency, selectivity, and cellular activity. This multi-pronged strategy is essential for making informed decisions in the early stages of drug discovery and for prioritizing candidates with the highest therapeutic potential.
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Safety Operating Guide
Navigating the Disposal of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, the responsibility of safe handling extends throughout the entire lifecycle of a compound, culminating in its proper disposal. This guide provides a comprehensive framework for the safe and compliant disposal of 1-[(3,4-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, a compound characterized by its difluorophenyl, methyl, and nitropyrazole moieties. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles for the disposal of halogenated and nitroaromatic compounds, ensuring a cautious and informed approach.
The structural components of this molecule—a nitrated pyrazole ring and a difluorinated phenyl group—necessitate a careful consideration of its potential hazards. Nitro compounds can be energetic and possess toxicological risks, while fluorinated organic compounds are known for their environmental persistence.[1][2] Therefore, a multi-faceted disposal strategy that addresses both chemical reactivity and environmental stewardship is paramount.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards associated with this compound is the foundation of safe disposal. Based on its constituent functional groups, the following hazards should be anticipated:
-
Toxicity: Nitroaromatic compounds can be harmful if ingested, inhaled, or absorbed through the skin.[1] They may cause irritation to the skin, eyes, and respiratory tract.[1]
-
Flammability and Explosivity: While the single nitro group in this compound suggests a lower explosion risk than polynitrated aromatics (like TNT), nitro compounds are generally considered energetic and should be handled with care to avoid heat, shock, or friction.[1][3]
-
Environmental Persistence: The presence of carbon-fluorine bonds suggests that this compound may be resistant to natural degradation, making its proper disposal crucial to prevent environmental accumulation.[4][5]
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption.[6] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes of liquid waste or airborne dust particles.[6] |
| Body Protection | A flame-resistant lab coat. | To protect against splashes and in the unlikely event of a fire.[7] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, used within a certified chemical fume hood. | To prevent inhalation of dust or vapors, especially when handling the solid compound or preparing it for disposal.[1] |
II. Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Table 1.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect Waste: Place the absorbed liquid or swept solid into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: All contaminated materials, including absorbents, cleaning materials, and disposable PPE, must be disposed of as hazardous waste.
III. Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations.[8] The U.S. Environmental Protection Agency (EPA) provides a framework for the management of hazardous waste that serves as a guiding principle.[9][10]
Step-by-Step Disposal Workflow
-
Waste Characterization: Based on its chemical structure, this compound should be treated as hazardous waste. It may fall under the categories of toxic and/or reactive waste.[9]
-
Segregation: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[8]
-
Containerization:
-
Use a designated, chemically compatible, and properly sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Accumulation: Store the waste container in a designated satellite accumulation area near the point of generation.[8][11] This area should be secure, well-ventilated, and away from heat or ignition sources.
-
Contact EHS for Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).[12]
Diagram 1: Disposal Decision Workflow
Caption: A logical workflow for the safe disposal of this compound.
IV. Recommended Disposal Method
Given the presence of both nitro and fluoro groups, high-temperature incineration is the most appropriate disposal method. This process can break the strong carbon-fluorine bonds and destroy the nitroaromatic structure, preventing the release of persistent and potentially toxic compounds into the environment.[4][5] The incineration facility must be a permitted hazardous waste combustor capable of handling halogenated organic compounds.[13]
V. Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the principles of hazard assessment, proper PPE usage, diligent spill management, and compliant disposal procedures, researchers can ensure that their innovative work does not come at the cost of safety or environmental integrity. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
